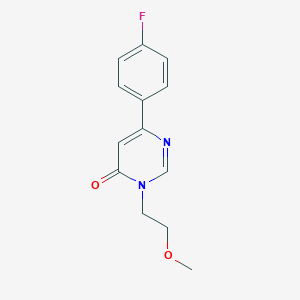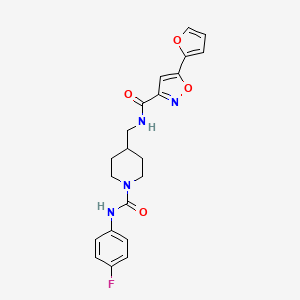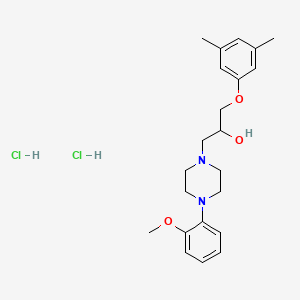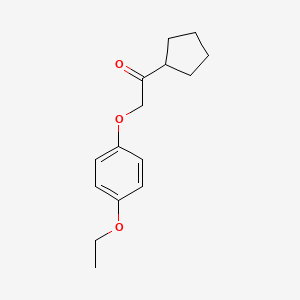![molecular formula C21H25ClN4O2S B2510785 N-{2-[4-(4-chlorophényl)pipérazin-1-yl]éthyl}-N'-[2-(méthylsulfanyl)phényl]éthanediamide CAS No. 1049577-34-5](/img/structure/B2510785.png)
N-{2-[4-(4-chlorophényl)pipérazin-1-yl]éthyl}-N'-[2-(méthylsulfanyl)phényl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound known for its significant biological activity. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a methylsulfanyl phenyl group, making it a versatile molecule in various scientific research fields.
Applications De Recherche Scientifique
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent, selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .
Biochemical Pathways
dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including movement, reward, and the release of various hormones .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability due to the ability of DMSO to enhance the absorption of compounds.
Result of Action
As a ligand for the d4 dopamine receptor, it likely influences neuronal activity and neurotransmission within the dopaminergic pathways of the cns .
Analyse Biochimique
Biochemical Properties
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potent and selective dopamine D4 receptor ligand . This interaction is significant as it influences the signaling pathways associated with dopamine, a neurotransmitter involved in various physiological processes. The compound’s binding to the dopamine D4 receptor modulates the receptor’s activity, impacting downstream signaling pathways and cellular responses.
Cellular Effects
The effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the dopamine D4 receptor affects the signaling pathways that regulate neurotransmission, cell proliferation, and apoptosis . Additionally, it has been observed to impact gene expression by altering the transcriptional activity of genes involved in these pathways, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the dopamine D4 receptor, leading to either inhibition or activation of the receptor’s activity . This binding interaction triggers a cascade of intracellular events, including changes in gene expression and enzyme activity. The modulation of these molecular mechanisms results in the observed cellular effects, such as altered neurotransmission and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmission and cell proliferation without causing significant adverse effects . At higher doses, toxic effects such as altered cellular metabolism and apoptosis have been reported. These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s interaction with the dopamine D4 receptor influences metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, it has been observed to affect the activity of enzymes involved in neurotransmitter synthesis and degradation, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments. Studies have shown that the compound is distributed primarily in tissues with high dopamine receptor expression, such as the brain, where it exerts its biochemical effects.
Subcellular Localization
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the plasma membrane, where it interacts with the dopamine D4 receptor. Additionally, it has been observed to accumulate in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it may influence protein processing and trafficking. The subcellular localization of the compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:
N-alkylation of 4-(4-chlorophenyl)piperazine: This step involves reacting 4-(4-chlorophenyl)piperazine with an appropriate alkylating agent, such as ethyl 2-bromo-2-methylpropanoate, under basic conditions.
Formation of ethanediamide: The intermediate product is then reacted with 2-(methylsulfanyl)phenylamine to form the final ethanediamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with similar structural features.
Cetirizine ethyl ester dihydrochloride: Contains a piperazine ring and a chlorophenyl group, but differs in its overall structure and pharmacological profile.
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high affinity and selectivity for the dopamine D4 receptor make it particularly valuable in neurological research .
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S/c1-29-19-5-3-2-4-18(19)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGGEIPPURSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)


![2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid](/img/structure/B2510708.png)
![2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2510710.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)




![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2510720.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2510724.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)
